molecular formula C7H3ClF4Zn B14883618 2,3,4,5-TetrafluorobenZylZinc chloride

2,3,4,5-TetrafluorobenZylZinc chloride

Cat. No.: B14883618
M. Wt: 263.9 g/mol
InChI Key: HNPXHEAJGLJBEX-UHFFFAOYSA-M
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Description

2,3,4,5-Tetrafluorobenzylzinc chloride, 0.50 M in tetrahydrofuran, is an organozinc reagent used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its ability to participate in cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3,4,5-tetrafluorobenzylzinc chloride typically involves the reaction of 2,3,4,5-tetrafluorobenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

2,3,4,5-Tetrafluorobenzyl chloride+Zinc2,3,4,5-Tetrafluorobenzylzinc chloride\text{2,3,4,5-Tetrafluorobenzyl chloride} + \text{Zinc} \rightarrow \text{this compound} 2,3,4,5-Tetrafluorobenzyl chloride+Zinc→2,3,4,5-Tetrafluorobenzylzinc chloride

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.

    Cross-Coupling Reactions: This compound is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form complex organic molecules.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving this compound.

    Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent and facilitate the reaction.

Major Products: The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2,3,4,5-Tetrafluorobenzylzinc chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the preparation of biologically active molecules for research purposes.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 2,3,4,5-tetrafluorobenzylzinc chloride exerts its effects involves the formation of carbon-carbon bonds through nucleophilic substitution and cross-coupling reactions. The organozinc reagent acts as a nucleophile, attacking electrophilic centers in the presence of a catalyst, leading to the formation of new bonds. The molecular targets and pathways involved are primarily related to the reactivity of the zinc-carbon bond and the stabilization provided by the tetrahydrofuran solvent.

Comparison with Similar Compounds

    2,3,4,5-Tetrafluorobenzylmagnesium chloride: Another organometallic reagent used in similar types of reactions.

    2,3,4,5-Tetrafluorobenzyl lithium: A highly reactive organolithium reagent used in organic synthesis.

Uniqueness: 2,3,4,5-Tetrafluorobenzylzinc chloride is unique due to its moderate reactivity compared to organolithium and organomagnesium reagents. This makes it more manageable and safer to handle in various synthetic applications. Additionally, the presence of tetrahydrofuran as a solvent provides stability to the organozinc reagent, enhancing its utility in complex organic synthesis.

Properties

Molecular Formula

C7H3ClF4Zn

Molecular Weight

263.9 g/mol

IUPAC Name

chlorozinc(1+);1,2,3,4-tetrafluoro-5-methanidylbenzene

InChI

InChI=1S/C7H3F4.ClH.Zn/c1-3-2-4(8)6(10)7(11)5(3)9;;/h2H,1H2;1H;/q-1;;+2/p-1

InChI Key

HNPXHEAJGLJBEX-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC(=C(C(=C1F)F)F)F.Cl[Zn+]

Origin of Product

United States

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